CistanosideF

Xanthine oxidase inhibition Anti-gout Uric acid synthesis blockade

Cistanoside F (CAS 97411-47-7, molecular formula C₂₁H₂₈O₁₃, MW 488.44) is a phenylethanoid glycoside (PhG) isolated primarily from Cistanche deserticola and Cistanche tubulosa (Orobanchaceae). It belongs to a structurally diverse class of natural products characterized by a phenylethyl alcohol aglycone linked to a sugar moiety, often bearing a caffeoyl or feruloyl substituent.

Molecular Formula C21H28O13
Molecular Weight 488.4 g/mol
Cat. No. B8260118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCistanosideF
Molecular FormulaC21H28O13
Molecular Weight488.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
InChIInChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3/b5-3+
InChIKeyKARNWFDIYRKBOE-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cistanoside F Procurement: Chemical Identity, Natural Occurrence, and Pharmacological Baseline for Scientific Selection


Cistanoside F (CAS 97411-47-7, molecular formula C₂₁H₂₈O₁₃, MW 488.44) is a phenylethanoid glycoside (PhG) isolated primarily from Cistanche deserticola and Cistanche tubulosa (Orobanchaceae) [1]. It belongs to a structurally diverse class of natural products characterized by a phenylethyl alcohol aglycone linked to a sugar moiety, often bearing a caffeoyl or feruloyl substituent. Cistanoside F has been demonstrated to possess free radical scavenging activity exceeding that of α-tocopherol on DPPH and xanthine/xanthine oxidase (XOD)-generated superoxide anion radicals [2], and has shown vasorelaxant activity alongside other principal Cistanche constituents [3]. Unlike its more extensively characterized class-mates acteoside and echinacoside, cistanoside F has been identified as a monoacylglycerol lipase (MGLL) inhibitor active at nanomolar concentrations, a target engagement profile not reported for other PhGs [4].

Why Generic Phenylethanoid Glycoside Substitution Is Unreliable: Cistanoside F Target Engagement and Content Variability


Phenylethanoid glycosides from Cistanche species cannot be treated as functionally interchangeable compounds for research or industrial procurement purposes. Although cistanoside F shares a core phenylethanoid scaffold with acteoside, echinacoside, and isoacteoside, these analogs diverge in target engagement profiles: cistanoside F has demonstrated MGLL inhibition at 4–8 nM [1], whereas neither acteoside nor echinacoside have been reported to engage this target. In the xanthine oxidase inhibition assay, cistanoside F (IC₅₀ 36.41 μM) outperforms isoacteoside (46.91 μM) by approximately 1.3-fold [2]. Furthermore, the absolute content of cistanoside F varies significantly between C. deserticola and C. tubulosa (P<0.05) and declines measurably after wine processing [3], meaning that raw botanical sourcing or extract-based substitution may fail to deliver the expected compound-specific pharmacological profile. These divergences in molecular target engagement, potency ranking, and species-dependent abundance underscore the procurement risk inherent in substituting one PhG for another without compound-level verification.

Cistanoside F Quantitative Differentiation Evidence: Comparator-Anchored Activity Data for Procurement Decisions


Xanthine Oxidase Inhibition: Cistanoside F Demonstrates Superior Potency Over Isoacteoside and Kankanoside G

In a direct xanthine oxidase (XO) inhibition assay using LC-MS combined with XO inhibition profiling, cistanoside F exhibited the most potent activity among the three active PhGs identified from Cistanche deserticola. Cistanoside F achieved an IC₅₀ of 36.41 μM, compared to isoacteoside at 46.91 μM and kankanoside G at 85.31 μM [1]. This represents approximately 1.3-fold greater potency than isoacteoside and 2.3-fold greater potency than kankanoside G, positioning cistanoside F as the preferred compound for XO-targeted research applications within this chemical series.

Xanthine oxidase inhibition Anti-gout Uric acid synthesis blockade

Monoacylglycerol Lipase (MGLL) Inhibition: A Novel Target Engagement Profile Absent in Acteoside and Echinacoside

Cistanoside F was identified from a medicinal-food compound library screen as a potent MGLL inhibitor, active at non-cytotoxic concentrations of 4–8 nM, where it sustained endogenous 2-arachidonoylglycerol (2-AG) levels through MGLL suppression and synergized with 2-AG to inhibit bladder cancer cell proliferation and metastasis [1]. In vivo, the CF + 2-AG combination significantly inhibited tumor growth and lung metastasis compared to 2-AG monotherapy [1]. By contrast, no published evidence indicates that the more extensively studied PhGs acteoside or echinacoside possess MGLL inhibitory activity; their reported mechanisms involve NF-κB, MAPK, PI3K/Akt, and Nrf2/HO-1 pathway modulation [2]. The selectivity of CF for MGLL among 2-AG metabolic enzymes was confirmed, as CF (4–8 nM) did not inhibit FAAH, ABHD6, or ABHD12 activities [1].

MGLL inhibition Endocannabinoid system Bladder cancer adjuvant therapy

Lipid Peroxidation Inhibition: Cistanoside F Matches Acteoside Potency but Exhibits Distinct Mechanistic Profile

In a comparative study of acteoside (ACT) and cistanoside F (CIS-F) on Fe²⁺/ADP-induced lipid peroxidation in rat liver mitochondria (RLM) and mitochondrial lipid liposomes (RLML), the two natural PhGs exhibited approximately equivalent anti-peroxidative potency (ACT ≈ CIS-F) and both outperformed a synthetic ACT analog (TX-1847) [1]. However, their radical scavenging profiles diverged: the DPPH radical scavenging activity order was TX-1847 > ACT > CIS-F, indicating that cistanoside F's anti-peroxidative efficacy cannot be solely attributed to direct radical scavenging but likely involves a chain-breaking mechanism at the membrane level [1]. Importantly, the sugar moieties in ACT and CIS-F and/or their conformational structures were identified as contributors to their differential inhibitory effects on lipid peroxidation [1].

Lipid peroxidation Mitochondrial oxidative stress Radical scavenging mechanism

Species-Dependent Natural Abundance: Cistanoside F Content as a Discriminating Marker Between C. deserticola and C. tubulosa

UPLC analysis of eight chemical components across raw and wine-processed products of Cistanche deserticola and C. tubulosa demonstrated that the content of cistanoside F, echinacoside, isoechinacoside, tubuloside A, and verbascoside were all significantly lower in C. deserticola compared to C. tubulosa (P<0.05) [1]. After wine processing, cistanoside F content decreased significantly in C. deserticola (P<0.05), while in C. tubulosa, cistanoside F content was not among the components showing significant post-processing decline—unlike 2′-acetylacteoside, echinacoside, and verbascoside, which all decreased significantly (P<0.05) [1]. Additionally, cistanoside A was not detected in C. tubulosa, serving as a potential characteristic component of C. deserticola [1], which further supports the use of cistanoside F as part of a multi-marker panel for species-level authentication rather than relying on a single marker.

Quality control Species authentication Cistanche sourcing

Vasorelaxant Structure-Activity Relationships: Cistanoside F's Activity Depends on Specific Structural Features Absent in Other PhGs

In a systematic study of the vasorelaxant constituents of Cistanche tubulosa, cistanoside F was identified among five principal active compounds (alongside kankanoside F, kankanose, echinacoside, and acteoside) that inhibited noradrenaline-induced contractions in isolated rat aortic strips [1]. Critically, the study clarified that these compounds inhibited noradrenaline-induced contractions but did not inhibit high K⁺-induced contractions, indicating a specific mechanism of action rather than non-specific smooth muscle relaxation [1]. Several structural requirements for vasorelaxant activity were elucidated, meaning that not all PhGs from Cistanche possess this activity to the same degree or through identical pharmacophoric features [1]. Cistanoside F (10–100 μM) was independently verified to significantly inhibit norepinephrine-induced contraction responses in isolated rat thoracic aorta in a time- and concentration-dependent manner .

Vasorelaxant activity Structure-activity relationship Cardiovascular pharmacology

Evidence-Backed Cistanoside F Application Scenarios for Research Procurement and Industrial Utilization


Xanthine Oxidase Inhibitor Discovery Programs for Gout and Hyperuricemia

Based on the direct head-to-head evidence that cistanoside F (IC₅₀ 36.41 μM) outperforms both isoacteoside (46.91 μM) and kankanoside G (85.31 μM) in XO inhibition [1], this compound is the rational first-choice PhG from Cistanche deserticola for XO-targeted screening cascades. Researchers developing anti-gout therapeutics should prioritize cistanoside F over isoacteoside or kankanoside G for structure-activity relationship (SAR) optimization campaigns, given its approximately 1.3-fold and 2.3-fold potency advantages, respectively. The compound can serve as a validated positive control or lead scaffold in XO inhibitor discovery programs.

MGLL-Targeted Oncology Adjuvant Development Leveraging the Endocannabinoid System

The identification of cistanoside F as a potent and selective MGLL inhibitor (4–8 nM) that synergizes with 2-AG to suppress bladder cancer progression in vivo [1] establishes a unique application scenario not addressable by acteoside or echinacoside, which have no reported MGLL activity. Cancer pharmacology groups investigating endocannabinoid system modulation or 2-AG potentiation strategies should procure cistanoside F specifically—rather than generic PhG extracts—for mechanistic studies of MGLL inhibition in bladder cancer, and for evaluating MGLL as a therapeutic target in other 2-AG-sensitive malignancies. The compound's selectivity against FAAH, ABHD6, and ABHD12 supports its use as a MGLL-specific chemical probe.

Mitochondrial Oxidative Stress Research Requiring Membrane-Level Anti-Peroxidative Protection

The evidence that cistanoside F provides anti-peroxidative potency equivalent to acteoside (ACT ≈ CIS-F) in rat liver mitochondrial models, yet operates through a distinct mechanism less dependent on direct radical scavenging [1], makes it particularly suitable for experimental systems where mitochondrial membrane protection must be achieved without confounding direct antioxidant effects. Researchers studying Fe²⁺/ADP-induced lipid peroxidation pathways, mitochondrial dysfunction, or glutathione-sparing mechanisms should consider cistanoside F as a complementary tool compound to acteoside, enabling dissection of chain-breaking versus radical-scavenging contributions to membrane protection.

Quality Control Standardization and Species Authentication of Cistanche-Based Products

The statistically significant content differences (P<0.05) of cistanoside F between C. deserticola and C. tubulosa, combined with its processing-dependent content changes [1], support the procurement of authenticated cistanoside F reference standards for HPLC/UPLC-based quality control workflows. Analytical laboratories and botanical product manufacturers should include cistanoside F as part of a multi-marker panel (alongside echinacoside, acteoside, and cistanoside A) for species authentication, given that cistanoside A is not detected in C. tubulosa while cistanoside F is present in both species at significantly different levels, enabling cross-validation of botanical identity through complementary marker distribution patterns.

Quote Request

Request a Quote for CistanosideF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.